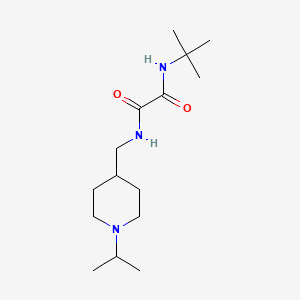

N1-(tert-butyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Description

N1-(tert-butyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. Its structure features a tert-butyl group at the N1-position and a 1-isopropylpiperidin-4-ylmethyl substituent at the N2-position.

Properties

IUPAC Name |

N'-tert-butyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-11(2)18-8-6-12(7-9-18)10-16-13(19)14(20)17-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKMCSISWCHFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl isocyanate with (1-isopropylpiperidin-4-yl)methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the oxalamide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include its use as a precursor for drug development. It may be involved in the synthesis of pharmaceuticals targeting specific diseases.

Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which N1-(tert-butyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would require further research and experimentation to elucidate.

Comparison with Similar Compounds

Antiviral Oxalamides

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (6) and N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (27) () share the oxalamide core but differ in substituents:

- Aromatic substituents : Chlorophenyl/fluorophenyl groups enhance target binding via π-π interactions, critical for HIV entry inhibition.

- Heterocyclic moieties : Thiazole rings (e.g., 5-(hydroxymethyl)-4-methylthiazol-2-yl) contribute to antiviral activity by mimicking natural substrates .

- Piperidine vs.

Table 1: Key Antiviral Oxalamides

Enzyme-Targeting Oxalamides

Compounds like N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) () inhibit cytochrome P450 4F11 and stearoyl-CoA desaturase. Key distinctions:

Flavoring Agents

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a flavoring agent with regulatory approval (FEMA 4233). Comparisons:

- Aromatic vs. aliphatic substituents : S336 uses dimethoxybenzyl and pyridylethyl groups for umami taste enhancement, whereas the target compound’s tert-butyl/isopropyl groups lack flavor-enhancing properties.

- Safety: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, indicating low toxicity. The target compound’s safety profile remains uncharacterized but may require similar toxicological evaluation .

Physicochemical Properties

- Lipophilicity : The tert-butyl and isopropyl groups in the target compound likely increase logP compared to analogs with polar hydroxymethyl-thiazole (e.g., Compound 6) or methoxyphenethyl groups (Compound 28).

- Solubility : Thiazole-containing analogs () exhibit moderate aqueous solubility due to hydroxymethyl groups, whereas the target compound’s alkyl substituents may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.